Merck's RIG-I agonist is a class of RNA-based therapeutics that activate the retinoic acid-inducible gene I (RIG-I) pathway. [] The RIG-I pathway is a crucial component of the innate immune system, responsible for detecting and responding to viral RNA. [] By mimicking viral RNA, RIG-I agonists stimulate an immune response, leading to the production of interferons and other cytokines that have antiviral and antitumor effects. []
RIG-I agonists work by binding to and activating RIG-I, a cytoplasmic pattern recognition receptor that recognizes viral RNA. [] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines. [] IFNs play a crucial role in antiviral defense by inducing an antiviral state in surrounding cells and promoting the activation of immune cells, including natural killer cells and cytotoxic T lymphocytes. [] The overall effect of RIG-I activation is the initiation of a robust and targeted immune response against virally infected cells and potentially tumor cells.
RIG-I agonists have shown promise in preclinical and clinical studies for the treatment of various cancers. [] By activating the innate immune system, RIG-I agonists can potentially overcome the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer treatments, such as immune checkpoint inhibitors. []
One of the key applications of RIG-I agonists is in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. [, ] While immune checkpoint inhibitors have revolutionized cancer treatment, many patients do not respond or develop resistance. RIG-I agonists, by enhancing T cell activation and infiltration into the tumor microenvironment, can potentially overcome this resistance and improve the effectiveness of anti-PD-1 therapy. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2